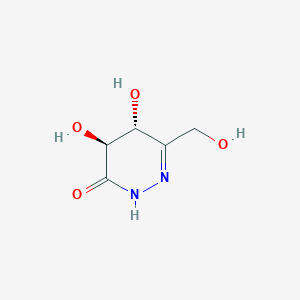
tert-Butyl ((1R)-2-ethynylcyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((1R)-2-ethynylcyclohexyl)carbamate is a chemical compound that features a tert-butyl group, an ethynyl group, and a cyclohexyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R)-2-ethynylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with an aryl halide in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((1R)-2-ethynylcyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield ketones or aldehydes, while reduction can produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl ((1R)-2-ethynylcyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. Its stability and reactivity make it suitable for investigating the mechanisms of enzyme action.
Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. Carbamate derivatives are known for their ability to improve the pharmacokinetic properties of drugs, such as enhancing their stability and bioavailability .
Industry
In the industrial sector, this compound is used in the production of polymers and coatings. Its ability to form stable carbamate linkages makes it useful in the manufacture of high-performance materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((1R)-2-ethynylcyclohexyl)carbamate involves its interaction with molecular targets through its carbamate moiety. The carbamate group can form hydrogen bonds and participate in nucleophilic attacks, leading to the formation of stable intermediates. This interaction can modulate the activity of enzymes and receptors, making it a valuable tool in drug design and discovery .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in similar applications.
tert-Butyl carbanilate: Another carbamate compound with a phenyl group instead of a cyclohexyl ring.
Uniqueness
tert-Butyl ((1R)-2-ethynylcyclohexyl)carbamate is unique due to the presence of the ethynyl group, which imparts additional reactivity and versatility. This makes it distinct from other carbamate derivatives and allows for a broader range of applications in synthesis and research.
Propiedades
Fórmula molecular |
C13H21NO2 |
|---|---|
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R)-2-ethynylcyclohexyl]carbamate |
InChI |
InChI=1S/C13H21NO2/c1-5-10-8-6-7-9-11(10)14-12(15)16-13(2,3)4/h1,10-11H,6-9H2,2-4H3,(H,14,15)/t10?,11-/m1/s1 |
Clave InChI |
MXYAPLCIFKXWOM-RRKGBCIJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CCCCC1C#C |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCCC1C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-](/img/structure/B13101068.png)
![tert-Butyl[4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B13101078.png)
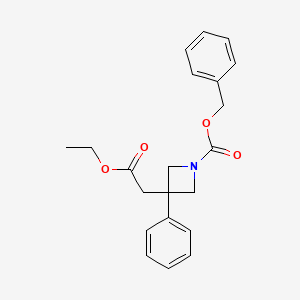

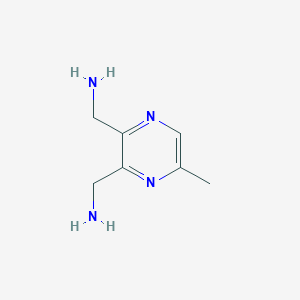
![(4s)-3-{trans-4-[6-Amino-5-(Pyrimidin-2-Yl)pyridin-3-Yl]cyclohexyl}-5,5-Dimethyl-4-Phenyl-1,3-Oxazolidin-2-One](/img/structure/B13101095.png)
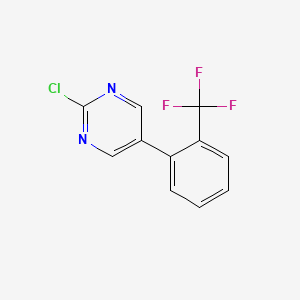

![6-Chloro-2-(2-cyclopentylethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B13101113.png)
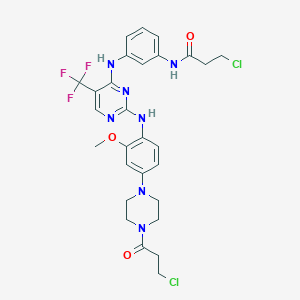


![2-Amino-4,6-dipropyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13101131.png)
